molecular formula C9H8BrN3O2 B1486361 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine CAS No. 1092282-83-1

5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Cat. No. B1486361
M. Wt: 270.08 g/mol
InChI Key: CYLGHWNONFRUDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine are not explicitly provided in the sources retrieved. The molecular weight is reported to be 270.08 .

Scientific Research Applications

Synthesis and Characterization The synthesis and crystal structure of derivatives similar to 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine have been extensively studied, providing insights into their potential applications. For instance, the synthesis of energetic material precursors showcases the methodological advancement in creating compounds with significant structural and functional properties. The characterization by NMR, IR, DSC, and X-ray crystallography confirms their complex molecular architecture, highlighting the compound's potential in material science and engineering applications (Zhu et al., 2021).

Antimicrobial and Antioxidant Activities Derivatives of 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine exhibit promising antimicrobial and antioxidant activities. The synthesis of new derivatives and their evaluation for antimicrobial and antioxidant activities indicate the compound's potential in the development of new therapeutic agents. These compounds have shown effectiveness against various bacteria and fungi, as well as significant radical scavenging activity, positioning them as candidates for further pharmaceutical research (Saundane, Verma, & Katkar, 2013).

Antiproliferative Activity The compound and its derivatives have been explored for their antiproliferative activity against various cancer cell lines. Research indicates that certain derivatives demonstrate significant antiproliferative effects, suggesting the compound's utility in cancer therapy research. These findings underscore the compound's potential role in developing new anticancer drugs (Ahsan et al., 2018).

Chemical Reactions and Molecular Interactions Studies on the chemical reactions and molecular interactions of 5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine derivatives reveal their versatility in synthesizing novel compounds with varied biological activities. These reactions pave the way for the development of new materials and pharmaceutical agents, demonstrating the compound's broad applicability in chemical synthesis and drug development (Smicius et al., 2002).

properties

IUPAC Name

5-[(3-bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c10-6-2-1-3-7(4-6)14-5-8-12-13-9(11)15-8/h1-4H,5H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLGHWNONFRUDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OCC2=NN=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine
Reactant of Route 6
5-[(3-Bromophenoxy)methyl]-1,3,4-oxadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.